molecular formula C12H12O2 B8433954 Methyl 2-(2-ethynylphenyl)propanoate

Methyl 2-(2-ethynylphenyl)propanoate

Cat. No.: B8433954
M. Wt: 188.22 g/mol
InChI Key: XDYJKCOEELKWPJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-ethynylphenyl)propanoate is a methyl ester derivative featuring a propanoate backbone substituted with an ethynylphenyl group at the ortho position. The ethynyl (C≡CH) group imparts unique electronic and steric properties, including high electron-withdrawing capacity and a rigid linear geometry. Such structural characteristics make it a candidate for applications in medicinal chemistry, particularly in drug design where substituent positioning and electronic effects influence bioavailability and target interactions.

Properties

Molecular Formula

C12H12O2

Molecular Weight

188.22 g/mol

IUPAC Name

methyl 2-(2-ethynylphenyl)propanoate

InChI

InChI=1S/C12H12O2/c1-4-10-7-5-6-8-11(10)9(2)12(13)14-3/h1,5-9H,2-3H3

InChI Key

XDYJKCOEELKWPJ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1C#C)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Anti-Inflammatory Activity: Ester Chain Length and Substituent Effects

Key Compounds :

  • Methyl 2-(3-benzoylphenyl)propanoate ()
  • Ethyl 2-(3-benzoylphenyl)propanoate ()
  • Propyl 2-(3-benzoylphenyl)propanoate ()

Biological Activity: In vitro anti-inflammatory assays revealed that the methyl ester exhibited superior activity compared to ethyl and propyl analogs (Table 1). For instance, in the Bovine Serum Albumin (BSA) Denaturation Assay, methyl 2-(3-benzoylphenyl)propanoate showed 82.61% inhibition at 200 µg/mL, nearing the reference drug ketoprofen (85.71%). Ethyl and propyl analogs demonstrated reduced efficacy (75.71% and 65.71%, respectively), highlighting the impact of ester chain length on activity. The shorter methyl group likely enhances metabolic stability and lipophilicity, optimizing membrane permeability.

Table 1: Anti-Inflammatory Activity of Benzoyl-Substituted Propanoates

Compound Ester Group BSA Inhibition (%)* HRBC Stabilization (%)*
Methyl 2-(3-benzoylphenyl)propanoate Methyl 82.61 81.05
Ethyl 2-(3-benzoylphenyl)propanoate Ethyl 75.71 73.68
Propyl 2-(3-benzoylphenyl)propanoate Propyl 65.71 68.42
*Dose: 200 µg/mL; Reference: Ketoprofen (85.71% BSA, 84.21% HRBC).

Structural and Electronic Effects of Substituents

Key Compounds :

  • Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate ()
  • Methyl 2-(4-cyanophenyl)-2-methylpropanoate ()

Structural Insights :

  • Conformational Differences: Ethyl (2E)-2-cyano-3-(4-methylphenyl)propanoate adopts a syn-periplanar conformation across the C=C bond (C4–C8–C9–C10 torsion angle: 3.2°), which may enhance planar stacking interactions in biological systems.

Substituent Position :

  • Ortho vs. Para Substitution: Methyl 2-(2-ethynylphenyl)propanoate features an ortho-substituted ethynyl group, which introduces steric hindrance that could limit rotational freedom compared to para-substituted analogs like Methyl 2-(4-cyanophenyl)-2-methylpropanoate. This positional effect may influence solubility and metabolic stability.

Comparative Physicochemical Properties

Key Compounds :

  • Methyl 2-(4-cyanophenyl)-2-methylpropanoate ()
  • Ethyl 2-methyl-2-phenylpropanoate ()

Molecular Similarity: The Tanimoto similarity scores (0.79–0.81) between these compounds and this compound suggest shared structural motifs, such as the phenylpropanoate backbone. However, differences in substituents (e.g., cyano vs. ethynyl) significantly alter electronic properties:

  • Cyano Group: Higher polarity, reducing lipophilicity.

Table 2: Substituent Effects on Key Properties

Compound Substituent Position Key Property Influence
This compound Ethynyl (-C≡CH) Ortho Rigidity, electron withdrawal
Methyl 2-(4-cyanophenyl)-2-methylpropanoate Cyano (-CN) Para High polarity, metabolic resistance
Ethyl 2-(3-benzoylphenyl)propanoate Benzoyl (-C₆H₅CO) Meta Bulkiness, π-π interactions

Key Compounds :

  • Methyl (2S)-2-[[1-(tert-butylcarbamoyl)-2-phenylethyl]amino]propanoate (MD02) ()
  • Ethyl 2-methyl-2-(methylamino)propanoate ()

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